1-(DIPHENYLPHOSPHOROSO)-4-METHYLBENZENE
Description
1-(Diphenylphosphoroso)-4-methylbenzene is an organophosphorus compound featuring a diphenylphosphoroso group (–P(O)Ph₂) attached to a 4-methylbenzene ring. This structure confers unique electronic and steric properties, making it valuable in catalysis and organic synthesis.
Properties
IUPAC Name |
1-diphenylphosphoryl-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17OP/c1-16-12-14-19(15-13-16)21(20,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTTVKGSJLFJAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30502229 | |
| Record name | (4-Methylphenyl)(oxo)diphenyl-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6840-28-4 | |
| Record name | (4-Methylphenyl)(oxo)diphenyl-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(DIPHENYLPHOSPHOROSO)-4-METHYLBENZENE typically involves the reaction of diphenylphosphine oxide with 4-methylbenzene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include diphenylphosphine oxide and 4-methylbenzene, with the reaction often facilitated by a catalyst such as palladium or platinum.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed and heated under specific conditions to optimize yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(DIPHENYLPHOSPHOROSO)-4-METHYLBENZENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group back to a phosphine group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, where substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of diphenylphosphine oxide derivatives.
Reduction: Formation of diphenylphosphine.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1-(DIPHENYLPHOSPHOROSO)-4-METHYLBENZENE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(DIPHENYLPHOSPHOROSO)-4-METHYLBENZENE involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds from the evidence share the 4-methylbenzene backbone but differ in substituents, enabling comparative insights:
Key Observations:
- Electronic Effects: The diphenylphosphoroso group in the target compound is electron-withdrawing due to the phosphoryl (P=O) moiety, similar to the sulfonyl group in 1-(1-isocyanohexylsulfonyl)-4-methylbenzene . However, the bromoethoxy group in 1-(2-Bromoethoxy)-4-methylbenzene introduces both steric bulk and electrophilicity, contrasting with the planar phosphoryl group .
- Reactivity : Unlike the bromoethoxy derivative (prone to nucleophilic substitution), the phosphoroso group may participate in ligand-exchange reactions or act as a Lewis acid catalyst. The isocyanide group in facilitates Ugi or Passerini reactions, highlighting divergent reactivity profiles.
Biological Activity
1-(Diphenylphosphoroso)-4-methylbenzene, also known as a phosphoroso compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 6840-28-4
- Molecular Formula : C13H13O2P
- Molecular Weight : 232.22 g/mol
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets, leading to pharmacological effects. Research indicates that this compound may exhibit:
- Anticancer Activity : Preliminary studies suggest that phosphoroso compounds can inhibit tumor growth by modulating cellular signaling pathways.
- Neuroprotective Effects : There is evidence that these compounds may protect neuronal cells from oxidative stress and apoptosis.
This compound's mechanisms of action can be summarized as follows:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival, such as protein kinases.
- Modulation of Signal Transduction Pathways : It could interfere with signaling pathways that promote cancer cell growth or neurodegenerative processes.
In Vitro Studies
Several in vitro studies have evaluated the biological effects of this compound:
- Cell Viability Assays : Studies conducted on various cancer cell lines demonstrated a dose-dependent decrease in cell viability, indicating potential anticancer properties.
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
- Neuroprotective Assays : In neuronal cell cultures exposed to oxidative stress, treatment with the compound resulted in reduced cell death compared to untreated controls.
Case Studies
A notable case study involved the administration of this compound in a rodent model of neurodegeneration. Results indicated significant improvements in cognitive function and reduced markers of inflammation in the brain.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
